Carm1-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CARM1-IN-1 是共激活因子相关精氨酸甲基转移酶 1 (CARM1) 的选择性抑制剂,该酶属于蛋白质精氨酸甲基转移酶家族。 该化合物已显示出抑制 CARM1 活性的潜力,CARM1 在多种细胞过程中起着至关重要的作用,包括转录调控、RNA 加工和基因表达 .

科学研究应用

作用机制

CARM1-IN-1 通过抑制 CARM1 的酶活性发挥其作用。 该化合物与 CARM1 的活性位点结合,阻止从 S-腺苷-L-甲硫氨酸向蛋白质底物上的精氨酸残基转移甲基 . 这种抑制会破坏甲基化过程,导致基因表达和细胞行为发生改变。 This compound 已被证明可以调节致癌途径,使其成为各种癌症的潜在治疗剂 .

生化分析

Biochemical Properties

Carm1-IN-1 targets CARM1, which is pivotal for catalyzing arginine methylation of histone and non-histone proteins . This methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation .

Cellular Effects

This compound, by inhibiting CARM1, can influence various cellular processes. CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . Inhibition of CARM1 activity slows the growth of certain cancer cells .

Molecular Mechanism

This compound inhibits CARM1, which catalyzes the methylation of protein arginine residues . This methylation generates a docking site for effector proteins, affecting the stability, localization, activity, and interaction of substrate proteins .

Metabolic Pathways

This compound targets CARM1, which influences a spectrum of biological processes, including metabolism . Therefore, this compound could potentially affect metabolic pathways by inhibiting CARM1.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given that it targets CARM1, it’s likely that it localizes to areas where CARM1 is present. CARM1 is known to be present in both the nucleus and the cytoplasm .

准备方法

合成路线通常包括使用源自多聚腺苷酸结合蛋白 1 (PABP1) 的肽底物,并涉及液相色谱-串联质谱 (LC-MS/MS) 用于检测底物甲基化 . 工业生产方法可能涉及优化反应条件以实现更高产率和化合物纯度。

化学反应分析

CARM1-IN-1 经历各种化学反应,主要集中在其与 CARM1 的相互作用。 该化合物催化底物蛋白和肽中精氨酸残基的甲基化,生成单甲基精氨酸 (MMA) 和不对称二甲基精氨酸 (aDMA) . 这些反应中使用的常见试剂包括 S-腺苷-L-甲硫氨酸 (AdoMet) 作为甲基供体。 这些反应形成的主要产物是甲基化精氨酸残基,它们在调节基因表达和其他细胞过程中起着重要作用 .

相似化合物的比较

CARM1-IN-1 在其作为 CARM1 抑制剂的选择性和效力方面是独一无二的。 类似化合物包括其他蛋白质精氨酸甲基转移酶抑制剂,例如 PRMT1 和 PRMT5 抑制剂 . this compound 由于其对 CARM1 的更高选择性和其在体外和体内抑制 CARM1 活性的能力而脱颖而出 . 这使得 this compound 成为研究 CARM1 生物学作用和开发针对癌症的靶向疗法的宝贵工具 .

属性

IUPAC Name |

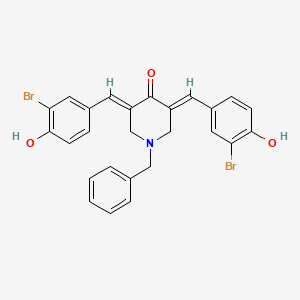

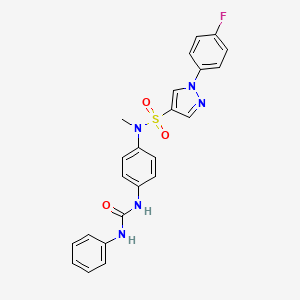

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMFTTWVELIVCC-CLVAPQHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Br2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?

A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.

Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?

A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.

Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?

A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)

![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)

![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)

![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)

![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)